8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(45)decane is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxan Ring: This step involves the reaction of catechol with ethyl bromoacetate under basic conditions to form the benzodioxan ring.
Introduction of the Spiro Center: The spiro center is introduced through a cyclization reaction involving a suitable diamine and a ketone.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound could be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
8-(8-Methoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: Similar structure but with a methoxy group instead of an ethoxy group.
8-(8-Propoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane lies in its specific combination of functional groups and its potential for diverse applications. The ethoxy group, in particular, may impart unique properties compared to similar compounds with different substituents.
Biological Activity
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane, with the CAS number 102395-58-4, is a complex organic compound belonging to the class of triazaspiro compounds. Its unique spirocyclic structure and multiple functional groups suggest significant potential for pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C25H31N3O4 with a molecular weight of approximately 437.59 g/mol. The compound features an ethoxy group and a benzodioxane moiety, which contribute to its chemical reactivity and biological activity.
Property | Value |
---|---|
CAS Number | 102395-58-4 |
Molecular Formula | C25H31N3O4 |
Molecular Weight | 437.59 g/mol |
Chemical Structure | Chemical Structure |
Research indicates that compounds similar to this compound exhibit various biological activities through distinct mechanisms:
- Mitochondrial Permeability Transition Pore (mPTP) Inhibition : Studies have shown that this compound can inhibit the opening of mPTP, which is crucial in myocardial infarction (MI) treatment. It helps in reducing apoptotic rates and improving cardiac function during reperfusion therapy .
- Protein Tyrosine Phosphatase (PTP) Inhibition : The compound has been tested for its inhibitory effects on PTPs such as PTP1B and TCPTP, which are implicated in metabolic syndrome and obesity-related conditions .
Biological Activity
The biological activity of this compound has been explored through various assays and studies:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against specific enzymes associated with metabolic disorders. For instance:
- PTP Inhibition : The compound showed promising results in yeast-based assays where the growth rate correlated with PTP inhibitor activity .
In Vivo Studies
In vivo studies have highlighted the cardioprotective effects of the compound:
- Cardiac Function Improvement : In models of myocardial infarction, administration of the compound resulted in improved cardiac function and reduced cell death due to its mPTP inhibitory properties .
Case Studies
Several case studies have been documented regarding the therapeutic applications of related triazaspiro compounds:
- Cardiovascular Applications : A study demonstrated that triazaspiro compounds could significantly reduce myocardial injury markers in animal models after ischemic events, suggesting their potential use in cardiology .
- Metabolic Syndrome : Research involving similar compounds indicated their effectiveness in managing obesity-related metabolic pathways by modulating insulin signaling through PTP inhibition .
Properties
CAS No. |
102395-58-4 |
---|---|
Molecular Formula |
C25H31N3O4 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
8-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C25H31N3O4/c1-3-30-21-10-7-11-22-23(21)32-20(17-31-22)16-27-14-12-25(13-15-27)24(29)26(2)18-28(25)19-8-5-4-6-9-19/h4-11,20H,3,12-18H2,1-2H3 |
InChI Key |
NBYVLVDHGYDMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(CO2)CN3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.